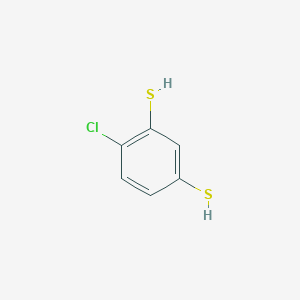
4-Chlorobenzene-1,3-dithiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzene-1,3-dithiol (CBDT) is a chemical compound that belongs to the family of dithiols. It is a yellow crystalline solid that is soluble in organic solvents such as chloroform and ethanol. CBDT has been extensively studied for its potential applications in the field of materials science and biochemistry.
作用機序
The mechanism of action of 4-Chlorobenzene-1,3-dithiol involves the formation of a complex with metal ions such as copper and zinc. The complex formation results in a change in the fluorescence properties of 4-Chlorobenzene-1,3-dithiol, which can be measured spectroscopically. The binding of 4-Chlorobenzene-1,3-dithiol to proteins such as bovine serum albumin can also be studied using fluorescence spectroscopy.
生化学的および生理学的効果
4-Chlorobenzene-1,3-dithiol has been shown to have antioxidant properties and can scavenge free radicals in biological systems. It has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
4-Chlorobenzene-1,3-dithiol has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high molar absorptivity, which makes it a sensitive probe for the detection of metal ions. However, 4-Chlorobenzene-1,3-dithiol has some limitations, including its limited solubility in aqueous solutions and its potential toxicity to living organisms.
将来の方向性
There are several future directions for the study of 4-Chlorobenzene-1,3-dithiol. One potential application is in the development of biosensors for the detection of metal ions in environmental samples. 4-Chlorobenzene-1,3-dithiol could also be used as a probe for the study of protein-ligand interactions in complex biological systems. Further research is needed to explore the potential therapeutic applications of 4-Chlorobenzene-1,3-dithiol, particularly in the treatment of neurodegenerative diseases.
合成法
4-Chlorobenzene-1,3-dithiol can be synthesized by reacting 4-chlorobenzenesulfonyl chloride with sodium hydrosulfide in the presence of a base such as sodium hydroxide. The reaction yields 4-Chlorobenzene-1,3-dithiol as a yellow precipitate that can be purified by recrystallization.
科学的研究の応用
4-Chlorobenzene-1,3-dithiol has been used in various scientific research applications, including the development of biosensors and the study of protein-ligand interactions. 4-Chlorobenzene-1,3-dithiol can be used as a fluorescent probe to detect the presence of metal ions such as copper and zinc in biological samples. It has also been used to study the binding of ligands to proteins such as bovine serum albumin.
特性
CAS番号 |
58593-78-5 |
|---|---|
製品名 |
4-Chlorobenzene-1,3-dithiol |
分子式 |
C6H5ClS2 |
分子量 |
176.7 g/mol |
IUPAC名 |
4-chlorobenzene-1,3-dithiol |
InChI |
InChI=1S/C6H5ClS2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H |
InChIキー |
HCDLDZCJYMCKQH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1S)S)Cl |
正規SMILES |
C1=CC(=C(C=C1S)S)Cl |
その他のCAS番号 |
58593-78-5 |
同義語 |
4-Chloro-1.3-benzenedithiol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



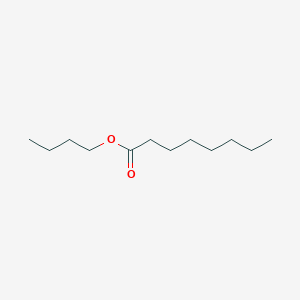
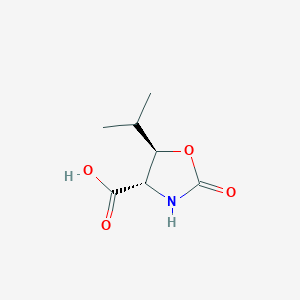
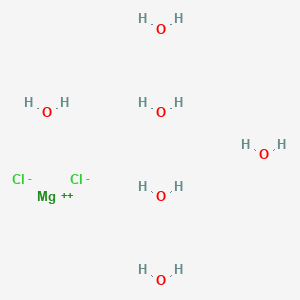
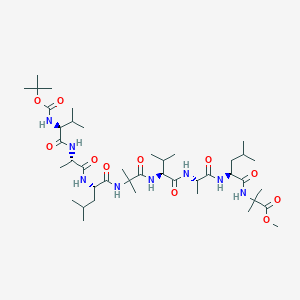
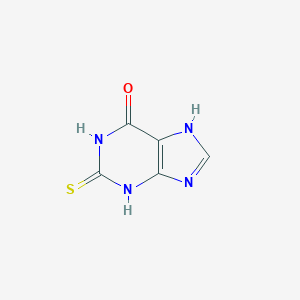
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
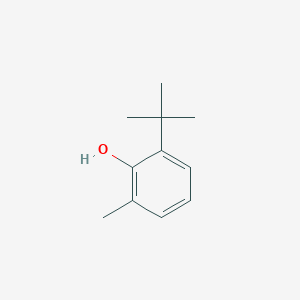
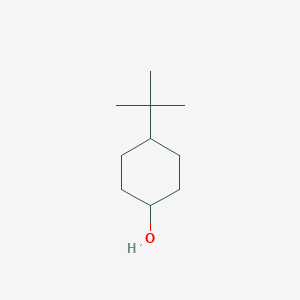
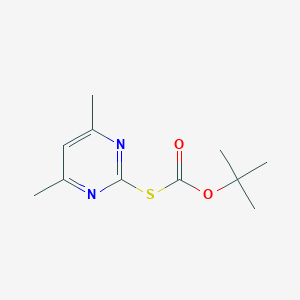
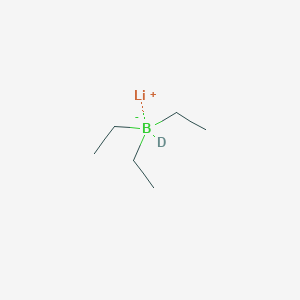
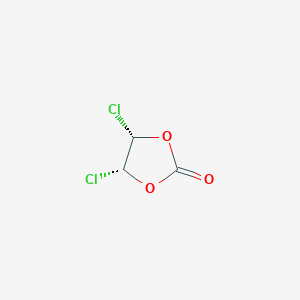
![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)
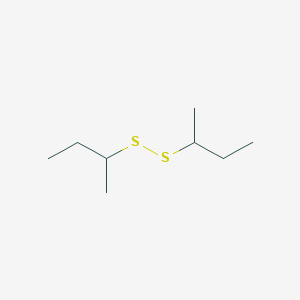
![3-[(3S,3As,5aS,6R,9aS,9bS)-3-[[2,5-bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B146183.png)